(4-(Hydrazinylmethyl)phenyl)methanol hydrochloride
Description
"(4-(Hydrazinylmethyl)phenyl)methanol hydrochloride" (CAS: BD01306718) is a hydrazine-derived organic compound with the molecular formula C₈H₁₃ClN₂O and a molecular weight of 200.66 g/mol . Structurally, it features a phenyl ring substituted with a hydrazinylmethyl (–CH₂NHNH₂) group and a hydroxymethyl (–CH₂OH) group, both para to each other. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
[4-(hydrazinylmethyl)phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-10-5-7-1-3-8(6-11)4-2-7;/h1-4,10-11H,5-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSFLCYKJQTOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-(Hydrazinylmethyl)phenyl)methanol hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure
The chemical structure of (4-(Hydrazinylmethyl)phenyl)methanol hydrochloride can be represented as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 215.66 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine moiety is known for its reactivity, which can lead to the formation of adducts with electrophilic sites in proteins, potentially altering their function.
Antimicrobial Activity
Research indicates that (4-(Hydrazinylmethyl)phenyl)methanol hydrochloride exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies have explored the compound's anticancer effects. The hydrazine group has been linked to the inhibition of cancer cell proliferation in various cancer lines. This activity may be mediated through the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in cellular models. It appears to inhibit key inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of (4-(Hydrazinylmethyl)phenyl)methanol hydrochloride against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- Anticancer Activity : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours, indicating potent anticancer properties.
- Anti-inflammatory Study : In an experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, with IC values below 50 µM.
Data Summary
| Biological Activity | Model/System | IC / MIC |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | 32 - 64 µg/mL |
| Anticancer | MCF-7 cells | 10 µM |
| Anti-inflammatory | LPS-stimulated macrophages | <50 µM |
Comparison with Similar Compounds
The compound belongs to a broader class of arylhydrazine hydrochlorides, which share structural motifs but differ in substituents and functional groups. Below is a detailed comparison with key analogs:
Structural and Functional Group Variations
Key Observations :
- Polarity : The hydroxyl group in the target compound increases polarity compared to methyl or methoxy derivatives, likely enhancing solubility in aqueous or polar solvents .
- Reactivity : Fluorinated analogs (e.g., 5052-05-1) exhibit higher electrophilicity, making them reactive in coupling reactions , whereas methoxy groups (e.g., 19501-58-7) stabilize intermediates via resonance .
- Molecular Weight : Derivatives with bulkier substituents (e.g., biphenyl groups in 5267-49-2) have higher molecular weights (~233–254 g/mol), affecting their pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
